4-(2-Iodobenzyl)thiomorpholine
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Overview
Description
4-(2-Iodobenzyl)thiomorpholine is an organic compound with the molecular formula C11H14INS. It is a thiomorpholine derivative where the thiomorpholine ring is substituted with a 2-iodobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodobenzyl)thiomorpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the 2-iodobenzyl group can be replaced by other nucleophiles.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodine atom or to modify the thiomorpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include deiodinated compounds and modified thiomorpholine derivatives.
Scientific Research Applications
4-(2-Iodobenzyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Iodobenzyl)thiomorpholine depends on its specific applicationFor example, the thiomorpholine ring can form hydrogen bonds or coordinate with metal ions, while the 2-iodobenzyl group can participate in halogen bonding or act as a leaving group in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromobenzyl)thiomorpholine
- 4-(2-Chlorobenzyl)thiomorpholine
- 4-(2-Fluorobenzyl)thiomorpholine
Uniqueness
4-(2-Iodobenzyl)thiomorpholine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions and capable of forming stronger halogen bonds .
Properties
IUPAC Name |
4-[(2-iodophenyl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNNFFBWKJIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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